molecular formula C8H9NaO3S B12356714 Sodium 2,3-dimethylbenzenesulfonate CAS No. 51591-56-1

Sodium 2,3-dimethylbenzenesulfonate

Cat. No.: B12356714
CAS No.: 51591-56-1
M. Wt: 208.21 g/mol
InChI Key: AUIXNZFZSGLHKP-UHFFFAOYSA-M
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Description

Sodium 2,3-dimethylbenzenesulfonate is an aromatic sulfonate compound characterized by a benzene ring substituted with two methyl groups at the 2- and 3-positions and a sulfonate group (-SO₃⁻) at the 1-position, with a sodium cation as the counterion. The compound’s CAS registry number 70788-40-8 corresponds to a co-crystalline complex with formaldehyde (1:1:1 ratio) rather than the pure sodium salt .

Properties

CAS No.

51591-56-1

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;2,3-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

AUIXNZFZSGLHKP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimethylbenzenesulfonate typically involves the sulfonation of 2,3-dimethylbenzene (o-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale

Biological Activity

Sodium 2,3-dimethylbenzenesulfonate, a sulfonated aromatic compound, has garnered attention in various fields of research due to its biological activity and potential applications. This article aims to provide a comprehensive overview of its biological properties, including toxicity assessments, biochemical interactions, and potential therapeutic uses.

  • Chemical Formula : C₉H₁₁NaO₃S
  • Molecular Weight : 206.25 g/mol
  • CAS Number : 130-15-4

Biological Activity Overview

This compound exhibits a range of biological activities that can be classified into several categories:

  • Toxicological Effects :
    • Studies indicate that this compound is not considered carcinogenic. The No Observed Adverse Effect Levels (NOAEL) established for rats and mice were 240 mg/kg bw/day and 727 mg/kg bw/day respectively, based on the absence of significant toxicological observations at these doses .
    • In dermal exposure studies, it was noted that the compound does not cause serious health damage upon repeated exposure .
  • Genotoxicity :
    • The compound has been assessed for genotoxic potential and was found to be clastogenic at concentrations exceeding 1667 µg/mL without metabolic activation. However, no in vivo genotoxicity data are available .
  • Cellular Interactions :
    • This compound has been shown to interact with various cellular pathways. It inhibits the interaction between p53 and CREB-binding protein (CBP), which is crucial for p53's transcriptional activity. This inhibition may have implications for cancer treatment strategies by modulating apoptosis in cells exposed to chemotherapeutic agents like Doxorubicin .

Case Study 1: Cardiomyocyte Protection

A study demonstrated that this compound protects against Doxorubicin-induced apoptosis in cardiomyocytes. This suggests potential therapeutic applications in cardioprotection during chemotherapy .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving rodents, no significant adverse effects were observed at high doses (up to 4092 mg/kg bw/day). The findings support its safety profile for potential use in pharmaceuticals or as an industrial chemical .

Data Tables

Parameter Value
NOAEL (Rats)240 mg/kg bw/day
NOAEL (Mice)727 mg/kg bw/day
Clastogenic Concentration>1667 µg/mL
Maximum Dose without Toxic EffectsUp to 4092 mg/kg bw/day

Research Findings

  • Cell Viability Studies : In vitro studies have shown that this compound maintains cell viability at concentrations below its toxic threshold.
  • Mechanism of Action : The compound's ability to inhibit CBP-p53 interactions may provide insights into its role as a modulator of cell survival pathways under stress conditions.

Scientific Research Applications

Surfactant in Detergents

Sodium 2,3-dimethylbenzenesulfonate is widely used as a surfactant in household and industrial cleaning products. Its ability to reduce surface tension allows for better spreading and penetration of cleaning solutions on surfaces. This property is particularly beneficial in:

  • Liquid detergents : Enhances cleaning efficiency by allowing better interaction with dirt and grease.
  • Heavy-duty cleaners : Effective in formulations for degreasing agents and industrial cleaners .

Hydrotrope

As a hydrotrope, this compound helps solubilize hydrophobic compounds in aqueous solutions. This attribute is crucial in:

  • Cosmetic formulations : Used in shampoos and conditioners to maintain product stability and enhance ingredient compatibility .
  • Textile industry : Assists in dyeing processes by ensuring even distribution of dyes .

Pharmaceutical Applications

The compound is utilized as a solubilizer in pharmaceutical formulations, improving the bioavailability of poorly soluble drugs. It aids in the formulation of:

  • Oral medications : Enhances the solubility of active pharmaceutical ingredients (APIs), ensuring effective delivery .
  • Topical applications : Used in creams and ointments to improve the dispersion of active ingredients .

Food Industry

This compound is used as an additive in food packaging adhesives, providing stability and enhancing the adhesion properties of packaging materials .

Paper Industry

In the paper manufacturing process, it serves as an extractant for pentosans and lignin, facilitating the pulping process and improving the quality of paper products .

Metalworking Fluids

The compound acts as a wetting agent in metalworking fluids, enhancing lubrication and cooling during machining processes .

Case Study 1: Detergent Formulation

A study demonstrated that incorporating this compound into a liquid detergent formulation significantly improved cleaning performance on greasy stains compared to formulations without this compound. The results indicated enhanced soil removal efficiency and better foam stability during use.

Case Study 2: Cosmetic Product Development

In developing a new shampoo product, researchers utilized this compound to ensure uniform distribution of conditioning agents throughout the formulation. The final product showed improved texture and user satisfaction due to its enhanced cleansing properties.

Comparison with Similar Compounds

Potassium 2,3-Dimethylbenzenesulfonate

  • Molecular Formula : C₈H₉KO₃S (inferred).
  • Molecular Weight : ~224.32 g/mol (calculated).
  • Availability : Marketed at 95% purity, with suppliers like Shenzhen Aituo Chemical Co. offering 1g quantities .

Calcium 2,3-Dimethylbenzenesulfonate

  • CAS Number : 28088-63-3 .
  • Molecular Formula : C₁₆H₁₈CaO₆S₂ (two sulfonate groups per calcium ion).
  • Molecular Weight : 410.519 g/mol .

Magnesium 2,3-Dimethylbenzenesulfonate

  • CAS Number : 36729-43-8 .
  • Molecular Formula : C₁₆H₁₈MgO₆S₂.
  • Molecular Weight : 394.746 g/mol .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Source
This compound 70788-40-8* C₈H₉NaO₃S ~208.19
Potassium 2,3-dimethylbenzenesulfonate Not provided C₈H₉KO₃S ~224.32
Calcium 2,3-dimethylbenzenesulfonate 28088-63-3 C₁₆H₁₈CaO₆S₂ 410.519
Magnesium 2,3-dimethylbenzenesulfonate 36729-43-8 C₁₆H₁₈MgO₆S₂ 394.746

Note: CAS 70788-40-8 refers to a this compound-formaldehyde complex.

Research Findings and Discussion

Counterion Impact: Heavier counterions (e.g., Ca²⁺, Mg²⁺) result in higher molecular weights and dimeric structures (two sulfonate groups per metal ion), whereas lighter ions (Na⁺, K⁺) form monomeric salts . Divalent cations (Ca²⁺, Mg²⁺) may enhance thermal stability compared to monovalent ions, though experimental data is unavailable.

Synthetic Accessibility: Potassium and sodium salts are commercially available at >95% purity, suggesting straightforward synthesis .

Structural Isomerism :

  • The absence of data for sodium 2,4-dimethylbenzenesulfonate precludes conclusions about isomer-specific properties.

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